molecular formula C21H20N2O5 B7750395 tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate

tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750395
M. Wt: 380.4 g/mol
InChI Key: DFLZTHLZFASWRG-MSUUIHNZSA-N
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Description

tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate: is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate typically involves multi-step organic reactions The process may start with the preparation of the furan-2-carbonylamino group, followed by the formation of the isoindole ring system

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules could make it a candidate for drug development or as a tool in biochemical studies.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate include other isoindole derivatives and furan-containing compounds. Examples might include:

  • tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxopropanoate
  • tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxopentanoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-12(24)16(20(26)28-21(2,3)4)17-13-8-5-6-9-14(13)18(22-17)23-19(25)15-10-7-11-27-15/h5-11H,1-4H3,(H,22,23,25)/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLZTHLZFASWRG-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CO3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CO3)/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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